molecular formula C16H26Br2N2O5 B13850540 Nicotine N-D-Glucoside Bromide Hydrobromide

Nicotine N-D-Glucoside Bromide Hydrobromide

Cat. No.: B13850540
M. Wt: 486.2 g/mol
InChI Key: YXGGZCUQRMRPED-QKLZOTHRSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nicotine N-D-Glucoside Bromide Hydrobromide involves the glucosylation of nicotine. The reaction typically requires the use of a glucosyl donor and a catalyst to facilitate the transfer of the glucosyl group to the nicotine molecule. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction is carefully monitored to maintain optimal conditions and prevent any side reactions.

Chemical Reactions Analysis

Types of Reactions

Nicotine N-D-Glucoside Bromide Hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromide and hydrobromide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted glucoside derivatives.

Scientific Research Applications

Nicotine N-D-Glucoside Bromide Hydrobromide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a reference material in analytical chemistry.

    Biology: Studied for its effects on biological systems, including its interaction with nicotinic acetylcholine receptors.

    Medicine: Investigated for its potential therapeutic applications, including its role in modulating neurotransmitter release.

    Industry: Utilized in the development of new materials and as a standard in quality control processes.

Mechanism of Action

The mechanism of action of Nicotine N-D-Glucoside Bromide Hydrobromide involves its interaction with nicotinic acetylcholine receptors. The compound binds to these receptors, leading to the activation or inhibition of downstream signaling pathways. This interaction can modulate neurotransmitter release and affect various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Nicotine: The parent compound, which is a well-known stimulant and addictive substance.

    Nicotine N-Oxide: An oxidized derivative of nicotine with different pharmacological properties.

    Nicotine Glucuronide: A glucuronide conjugate of nicotine, which is a major metabolite in humans.

Uniqueness

Nicotine N-D-Glucoside Bromide Hydrobromide is unique due to its glucoside structure, which imparts different chemical and biological properties compared to other nicotine derivatives. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.

Properties

Molecular Formula

C16H26Br2N2O5

Molecular Weight

486.2 g/mol

IUPAC Name

(2R,3S,4S,5R)-2-(hydroxymethyl)-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-3,4,5-triol;bromide;hydrobromide

InChI

InChI=1S/C16H25N2O5.2BrH/c1-17-6-3-5-11(17)10-4-2-7-18(8-10)16-15(22)14(21)13(20)12(9-19)23-16;;/h2,4,7-8,11-16,19-22H,3,5-6,9H2,1H3;2*1H/q+1;;/p-1/t11?,12-,13-,14+,15-,16?;;/m1../s1

InChI Key

YXGGZCUQRMRPED-QKLZOTHRSA-M

Isomeric SMILES

CN1CCCC1C2=C[N+](=CC=C2)C3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O.Br.[Br-]

Canonical SMILES

CN1CCCC1C2=C[N+](=CC=C2)C3C(C(C(C(O3)CO)O)O)O.Br.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.